

Application Notes and Protocols for Radiolabeling MIP-1072 with Iodine-123

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MIP-1072, also known as (S)-2-(3-((S)-1-carboxy-5-((4-

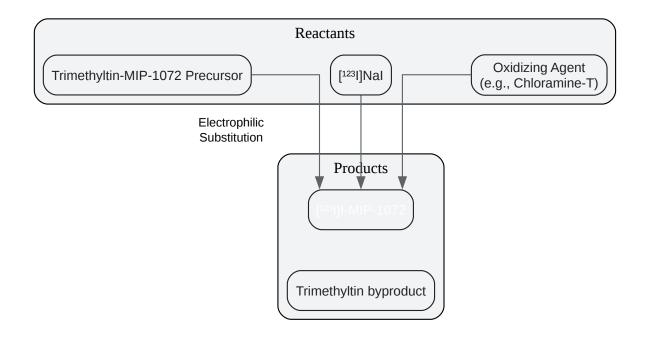
iodobenzyl)amino)pentyl)ureido)pentanedioic acid, is a small molecule inhibitor of the prostate-specific membrane antigen (PSMA).[1] PSMA is a well-validated target for the imaging and therapy of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. Radiolabeled forms of **MIP-1072**, particularly with Iodine-123 ([1231]I-**MIP-1072**), have shown promise as imaging agents for single-photon emission computed tomography (SPECT) to detect and stage prostate cancer.[2][3]

This document provides a detailed protocol for the radiolabeling of the **MIP-1072** precursor with lodine-123, followed by purification and quality control procedures. The protocol is based on established iododestannylation methods, a common and efficient technique for radioiodination.

Chemical Reaction and Signaling Pathway

The radiolabeling of MIP-1072 with lodine-123 is achieved through an electrophilic aromatic substitution reaction on a trialkylstannyl precursor, specifically trimethyltin-MIP-1072. In this reaction, the trimethyltin group is replaced by the radioactive iodine atom. This method is widely used for radiohalogenation as it proceeds under mild conditions with high radiochemical yield and purity.





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Caption: Chemical reaction for the synthesis of [1231]I-MIP-1072.

Experimental Protocols Materials and Equipment

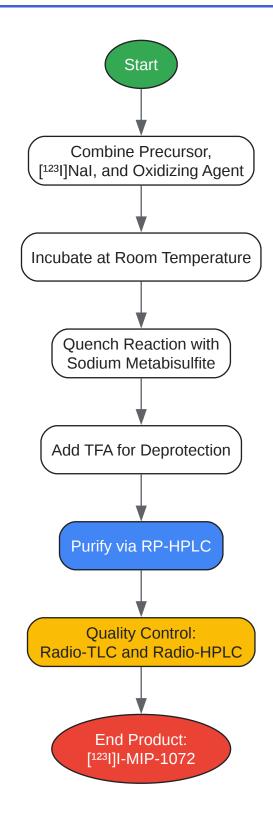
- Precursor: Trimethyltin-MIP-1072 ((S)-di-tert-butyl 2-(3-((S)-1-tert-butoxy-1-oxo-6-(4-(trimethylstannyl)benzylamino)hexan-2-yl)ureido)pentanedioate)
- Radionuclide: [123] Sodium Iodide in 0.1 M NaOH
- Oxidizing Agent: Chloramine-T solution (1 mg/mL in water)
- Quenching Solution: Sodium metabisulfite solution (2 mg/mL in water)
- Deprotection Reagent: Trifluoroacetic acid (TFA)
- Solvents: Ethanol, Acetonitrile (HPLC grade), Water (HPLC grade)



- Purification: C18 Sep-Pak cartridge, Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a semi-preparative C18 column
- Quality Control: Radio-thin layer chromatography (radio-TLC) scanner, RP-HPLC system with an analytical C18 column and a radiation detector
- General Lab Equipment: Vortex mixer, pH meter, lead-shielded vials and fume hood.

Radiolabeling Workflow





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Caption: Experimental workflow for radiolabeling MIP-1072 with Iodine-123.

Detailed Methodologies



1. Radiolabeling Reaction

- In a lead-shielded vial, add 10-20 μg of the trimethyltin-MIP-1072 precursor dissolved in a small volume of ethanol (e.g., 10-20 μL).
- Add 185-370 MBq (5-10 mCi) of [123I]NaI in 0.1 M NaOH.
- Initiate the reaction by adding 10-20 μL of a freshly prepared Chloramine-T solution (1 mg/mL in water).
- Vortex the reaction mixture gently and let it stand at room temperature for 5-10 minutes.
- Quench the reaction by adding an equal volume of sodium metabisulfite solution (2 mg/mL in water) to reduce the excess oxidizing agent.

2. Deprotection

- Following the quenching step, add 100-200 μL of trifluoroacetic acid (TFA) to the reaction mixture.
- Allow the mixture to stand at room temperature for 10-15 minutes to ensure complete removal of the tert-butyl protecting groups.

3. Purification

- Dilute the reaction mixture with 1 mL of mobile phase A (see below).
- Load the diluted mixture onto a semi-preparative RP-HPLC column (e.g., C18, 10 μm, 250 x 10 mm).
- Elute the product using a gradient of mobile phase A (water with 0.1% TFA) and mobile phase B (acetonitrile with 0.1% TFA). A typical gradient would be from 95% A to 50% A over 30 minutes at a flow rate of 4 mL/min.
- Monitor the elution with a UV detector (at 254 nm) and a radiation detector.
- Collect the fraction corresponding to the [1231]I-MIP-1072 peak.



- The collected fraction can be evaporated to dryness and reconstituted in a suitable buffer (e.g., sterile saline with 5% ethanol) for in vivo use.
- 4. Quality Control
- Radiochemical Purity by Radio-TLC:
 - Spot a small aliquot of the final product onto a silica gel TLC plate.
 - Develop the plate using a suitable mobile phase (e.g., a mixture of dichloromethane and methanol).
 - Scan the plate using a radio-TLC scanner to determine the percentage of radioactivity corresponding to the product and any impurities.[3][4]
- Radiochemical Purity and Identity by Radio-HPLC:
 - \circ Inject a small aliquot of the final product onto an analytical RP-HPLC column (e.g., C18, 5 μ m, 250 x 4.6 mm).
 - Elute using a gradient similar to the one used for purification, but at a lower flow rate (e.g., 1 mL/min).
 - Confirm the identity of the [123|]I-MIP-1072 by comparing its retention time with that of a non-radioactive MIP-1072 standard.
 - Determine the radiochemical purity by integrating the peak areas in the radiochromatogram.

Data Presentation

The following table summarizes the expected quantitative data from the radiolabeling of **MIP-1072** with Iodine-123.



Parameter	Expected Value	Method of Determination
Radiochemical Yield	50 - 70%	Radio-TLC / Radio-HPLC
Radiochemical Purity	> 95%	Radio-TLC / Radio-HPLC
Specific Activity	> 150 GBq/μmol	Calculated from the amount of radioactivity and the mass of the product

Note: The specific activity is a crucial parameter, especially for receptor-based imaging agents, as high specific activity ensures that a low mass of the compound is administered, minimizing potential pharmacological effects.

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